ジンセノサイドRh2
説明
ジンセノサイドRh2は、オタネニンジン (Panax ginseng Meyer) の根から抽出される天然のサポニンです。強力な抗がん作用で知られており、ジンセノシンの主要な代謝産物の1つです。 This compoundは、アポトーシスを誘導し、腫瘍の増殖を阻害する能力から、特にがん治療における治療効果について広く研究されています .
2. 製法
合成経路と反応条件: this compoundは、プロトパナキサジオール型ジンセノシドの生体変換によって合成することができます。 実験室環境では、最高変換率は約95.89%と報告されています . さらに、リポソームベースのデリバリーシステムが開発され、this compoundのバイオアベイラビリティと治療効果を向上させています .
工業生産方法: this compoundの工業生産には、オタネニンジンからの抽出と精製が含まれます。 高速液体クロマトグラフィー (HPLC) や超高性能液体クロマトグラフィータンデム質量分析法 (UHPLC-MS/MS) などの技術が、ジンセノシドの定量分析と精製に一般的に使用されています .
3. 化学反応解析
反応の種類: this compoundは、酸化、還元、置換など、さまざまな化学反応を起こします。 薬物動態学と薬力学に関連するタンパク質と相互作用することが示されており、薬物相互作用と治療効果に影響を与えています .
一般的な試薬と条件: this compoundを含む反応に使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウムなどがあります。 反応条件は通常、最適な反応速度と生成物収率を確保するために、制御された温度とpHレベルで行われます .
生成される主な生成物: this compoundの反応から生成される主な生成物には、そのアグリコンであるプロトパナキサジオール、および生物活性を高めたさまざまな誘導体があります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: サポニンの化学的特性と反応を研究するためのモデル化合物として使用されています。
生物学: 細胞代謝、アポトーシス、シグナル伝達経路への影響について調査されています。
科学的研究の応用
Ginsenoside Rh2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of saponins.
Biology: Investigated for its effects on cellular metabolism, apoptosis, and signal transduction pathways.
Medicine: Extensively studied for its anticancer properties, particularly in prostate, lung, and esophageal cancers
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems to enhance bioavailability and therapeutic efficacy
作用機序
ジンセノサイドRh2は、複数の分子標的と経路を通じてその効果を発揮します。 Bcl-2、Bax、カスパーゼなどのタンパク質を含む、内因性経路と外因性経路の両方を活性化することで、アポトーシスを誘導します . さらに、HIF1-α/PDK4軸を通じて、腫瘍の代謝を好気性解糖系から酸化リン酸化へとシフトさせることで、細胞エネルギー代謝を調節します . この二重のメカニズムは、抗がん効果を高め、薬物耐性を軽減します .
生化学分析
Biochemical Properties
Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, such as those of PDZ-binding kinase/T-LAK cell-originated protein kinase, phosphatidylinositol 3-kinase, protein kinase B, mammalian target of rapamycin, epidermal growth factor receptor, p53, and reactive oxygen species . The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids, changing the membrane composition and fluidity, interacting with receptors, and activating cellular responses via cell signaling cascades .
Cellular Effects
Ginsenoside Rh2 exhibits anticancer activity in various human cancer cell lines both in vitro and in vivo . It has been shown to induce apoptosis and autophagy of cancer cells and inhibit proliferation, metastasis, invasion, and angiogenesis . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ginsenoside Rh2 exerts its effects at the molecular level through several mechanisms. It can induce apoptosis, arrest the cell cycle, inhibit proliferation, angiogenesis, and metastasis, and regulate the tumor microenvironment to promote immunity . It can also effectively reverse drug resistance and enhance therapeutic effects in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, Ginsenoside Rh2 has shown changes in its effects over time. It has been observed that Rh2 levels in the plasma peaked at 19.0±2.0 μg/ml after 30 min of administration . Preclinical studies have shown Rh2 and aPPD demonstrated additive or synergistic anticancer effects in vitro and in vivo when combined with other anticancer drugs .
Dosage Effects in Animal Models
The effects of Ginsenoside Rh2 vary with different dosages in animal models. For instance, treatment with G-Rh2 significantly inhibited tumor proliferation and migration ability both in vitro and in vivo . Furthermore, G-Rh2 inhibited the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production, through the HIF1-α/PDK4 pathway .
Metabolic Pathways
Ginsenoside Rh2 is involved in several metabolic pathways. It has been shown to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis .
Transport and Distribution
Ginsenoside Rh2 is transported and distributed within cells and tissues in a specific manner. The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids .
Subcellular Localization
The subcellular localization of Ginsenoside Rh2 and its effects on its activity or function are significant. For example, upregulated expression levels and mitochondrial localization of Bax and Bak while Smac and cytochrome c translocated from the mitochondria to the cytoplasm have been observed .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rh2 can be synthesized through biotransformation of protopanaxadiol-type ginsenosides. The highest conversion rates in laboratory settings have been reported to be around 95.89% . Additionally, liposome-based delivery systems have been developed to enhance the bioavailability and therapeutic efficacy of Ginsenoside Rh2 .
Industrial Production Methods: Industrial production of Ginsenoside Rh2 involves the extraction and purification from Panax ginseng. Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are commonly used for the quantitative analysis and purification of ginsenosides .
化学反応の分析
Types of Reactions: Ginsenoside Rh2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to interact with proteins related to pharmacokinetics and pharmacodynamics, influencing drug interactions and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving Ginsenoside Rh2 include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of Ginsenoside Rh2 include its aglycon, protopanaxadiol, and various derivatives that exhibit enhanced biological activities .
類似化合物との比較
ジンセノサイドRh2は、強力な抗がん作用と複数のシグナル伝達経路を調節する能力を持つジンセノシドの中でユニークな存在です。類似の化合物には、以下が含まれます。
ジンセノサイドRg3: 抗がん作用と抗炎症作用で知られています。
ジンセノサイドRh1: 神経保護作用と抗炎症作用を示します。
ジンセノサイドRb1: 主に抗酸化作用と抗老化作用で知られています.
これらの化合物と比較して、this compoundは、強いアポトーシス誘導作用と代謝調節作用が際立っており、がん治療の有望な候補となっています .
特性
IUPAC Name |
2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78214-33-2 | |
Record name | (20R)-Ginsenoside Rh2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does ginsenoside Rh2 exert its anti-cancer effects?
A1: Ginsenoside Rh2 exhibits its anti-cancer activity through multiple mechanisms, including:
- Induction of Apoptosis: Ginsenoside Rh2 triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].
- Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.
- Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.
- Regulation of Signaling Pathways: Ginsenoside Rh2 modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].
Q2: Does ginsenoside Rh2 exhibit any effects on multi-drug resistance (MDR) in cancer cells?
A2: Yes, research suggests that ginsenoside Rh2 can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.
Q3: How does ginsenoside Rh2 interact with the estrogen receptor?
A3: Ginsenoside Rh2 exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.
Q4: Does ginsenoside Rh2 impact immune responses?
A4: Yes, studies indicate that ginsenoside Rh2 can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.
Q5: What is the molecular formula and weight of ginsenoside Rh2?
A5: The molecular formula of ginsenoside Rh2 is C48H82O18, and its molecular weight is 946.1 g/mol.
Q6: Does ginsenoside Rh2 exhibit stereoisomerism?
A6: Yes, ginsenoside Rh2 exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.
Q7: Do the stereoisomers of ginsenoside Rh2 exhibit different biological activities?
A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:
- Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].
- P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by ginsenoside Rh2 epimers.
Q8: How is ginsenoside Rh2 metabolized in the body?
A8: Ginsenoside Rh2 can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.
Q9: Does the metabolism of ginsenoside Rh2 impact its biological activity?
A9: Yes, the metabolites of ginsenoside Rh2, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.
Q10: What are the challenges associated with the formulation and delivery of ginsenoside Rh2?
A10: Ginsenoside Rh2, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.
Q11: What strategies are being explored to overcome these challenges?
A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of ginsenoside Rh2, including:
- Niosomal Encapsulation: Encapsulating ginsenoside Rh2 in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].
- Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver ginsenoside Rh2, potentially improving its solubility, stability, and targeted delivery [, ].
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing ginsenoside Rh2 have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。